molecular formula C29H28N2O4 B11175806 11-(4-methoxyphenyl)-3-methyl-10-(phenoxyacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-methoxyphenyl)-3-methyl-10-(phenoxyacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11175806
M. Wt: 468.5 g/mol
InChI Key: RJAPEJAXVQGLQK-UHFFFAOYSA-N
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Description

11-(4-methoxyphenyl)-3-methyl-10-(phenoxyacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines. These compounds are known for their diverse pharmacological activities, including anxiolytic, antidepressant, and antipsychotic properties .

Chemical Reactions Analysis

Types of Reactions

11-(4-methoxyphenyl)-3-methyl-10-(phenoxyacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .

Scientific Research Applications

11-(4-methoxyphenyl)-3-methyl-10-(phenoxyacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its anxiolytic and antidepressant properties.

Mechanism of Action

The mechanism of action of 11-(4-methoxyphenyl)-3-methyl-10-(phenoxyacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound binds to the benzodiazepine binding site on the GABA_A receptor, enhancing the inhibitory effects of GABA and leading to anxiolytic and sedative effects .

Properties

Molecular Formula

C29H28N2O4

Molecular Weight

468.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-9-methyl-5-(2-phenoxyacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H28N2O4/c1-19-16-24-28(26(32)17-19)29(20-12-14-21(34-2)15-13-20)31(25-11-7-6-10-23(25)30-24)27(33)18-35-22-8-4-3-5-9-22/h3-15,19,29-30H,16-18H2,1-2H3

InChI Key

RJAPEJAXVQGLQK-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)COC4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)C1

Origin of Product

United States

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